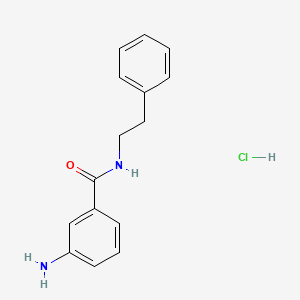

3-amino-N-phenethylbenzamide hydrochloride

Description

BenchChem offers high-quality 3-amino-N-phenethylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-phenethylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-(2-phenylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,16H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIORQUUVQBMEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 3-amino-N-phenethylbenzamide hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-amino-N-phenethylbenzamide hydrochloride is presumed to be a novel or currently uncharacterized agent. This guide, therefore, presents a hypothesized mechanism of action based on its structural moieties and provides a comprehensive experimental framework for its validation.

I. Introduction and Structural Rationale

The burgeoning field of small molecule therapeutics necessitates a rigorous and systematic approach to understanding the mechanism of action (MoA) of novel chemical entities. 3-amino-N-phenethylbenzamide hydrochloride presents a compelling scaffold, integrating two key pharmacophores: the 3-aminobenzamide core and an N-phenethyl substituent. This unique combination suggests the potential for multifaceted interactions within cellular pathways.

The 3-aminobenzamide moiety is famously associated with the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair and the maintenance of genomic stability.[1][2][3] Inhibition of PARP can lead to synthetic lethality in cancer cells with deficient DNA repair pathways and has also been implicated in modulating inflammatory responses.[3][4]

The N-phenethylbenzamide portion, on the other hand, introduces structural similarities to a range of bioactive molecules. Notably, the isomeric 2-amino-N-phenethylbenzamides have been investigated as potential treatments for Irritable Bowel Syndrome (IBS), exhibiting anti-inflammatory and spasmolytic properties.[5][6] Furthermore, the broader class of N-substituted benzamides has been shown to interact with a variety of targets, including ion channels and G-protein coupled receptors.

This guide outlines a strategic, multi-tiered approach to systematically investigate the MoA of 3-amino-N-phenethylbenzamide hydrochloride, beginning with foundational biochemical assays and progressing to more complex cell-based and pathway-specific analyses.

II. Postulated Mechanisms of Action and Investigational Pathways

Based on its constituent chemical features, we can postulate several primary, non-mutually exclusive mechanisms of action for 3-amino-N-phenethylbenzamide hydrochloride.

A. Hypothesis 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The structural analogy of the 3-aminobenzamide core to nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes, provides a strong rationale for investigating this compound as a potential PARP inhibitor.[2][4]

Caption: Hypothesized PARP inhibition pathway.

B. Hypothesis 2: Modulation of Inflammatory Signaling Pathways

Drawing parallels with its 2-amino isomer, 3-amino-N-phenethylbenzamide hydrochloride may exert anti-inflammatory effects. This could occur through the suppression of pro-inflammatory cytokines or the modulation of key inflammatory signaling cascades such as NF-κB or MAPK pathways.

Caption: Potential modulation of the NF-κB inflammatory pathway.

III. Experimental Workflow for Mechanism of Action Deconvolution

A phased experimental approach is recommended to systematically test the proposed hypotheses.

Caption: Phased experimental workflow for MoA elucidation.

IV. Detailed Experimental Protocols

A. Phase 1: Foundational Assays

-

Objective: To determine the concentration range of 3-amino-N-phenethylbenzamide hydrochloride that is non-toxic to cells, thereby establishing appropriate concentrations for subsequent mechanistic studies.

-

Protocol: MTT Assay

-

Seed cells (e.g., HeLa, A549, or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a serial dilution of 3-amino-N-phenethylbenzamide hydrochloride in culture medium.

-

Treat the cells with the compound at various concentrations (e.g., 0.1 µM to 100 µM) and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or saline).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

-

Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2.

-

Protocol: Chemiluminescent PARP Assay

-

Use a commercially available PARP inhibitor assay kit.

-

In a 96-well plate, add recombinant PARP1 or PARP2 enzyme, the histone-coated plate, and the NAD+ substrate.

-

Add varying concentrations of 3-amino-N-phenethylbenzamide hydrochloride or a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Incubate the plate to allow for the PARP reaction (poly-ADP-ribosylation of histones).

-

Wash the plate and add an anti-PAR antibody conjugated to horseradish peroxidase (HRP).

-

After incubation and washing, add a chemiluminescent HRP substrate.

-

Measure the luminescence signal, which is proportional to PARP activity.

-

Calculate the percent inhibition and determine the IC50 value.

-

B. Phase 2: Cell-Based Mechanistic Assays

-

Objective: To confirm PARP inhibition within a cellular context.

-

Protocol: Immunofluorescence Staining for Poly(ADP-ribose) (PAR)

-

Seed cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with various concentrations of 3-amino-N-phenethylbenzamide hydrochloride for 1-2 hours.

-

Induce DNA damage by treating with a known DNA-damaging agent (e.g., H₂O₂ or MMS) for a short duration (e.g., 10-15 minutes).

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% BSA.

-

Incubate with a primary antibody against PAR.

-

Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the PAR signal using fluorescence microscopy. A reduction in the PAR signal in compound-treated cells compared to the vehicle control indicates PARP inhibition.

-

-

Objective: To assess the effect of the compound on the production of pro-inflammatory cytokines.

-

Protocol: ELISA for IL-1β and TNF-α

-

Seed macrophages (e.g., RAW 264.7) or another relevant cell type in a 24-well plate.

-

Pre-treat the cells with 3-amino-N-phenethylbenzamide hydrochloride for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-1β and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

A dose-dependent decrease in cytokine levels would suggest an anti-inflammatory effect.

-

V. Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro and Cellular IC50 Values

| Assay | Target/Cell Line | IC50 (µM) |

| MTT Assay | HeLa | |

| A549 | ||

| PARP1 Inhibition | Recombinant Enzyme | |

| PARP2 Inhibition | Recombinant Enzyme | |

| Cellular PARP Activity | HeLa |

Table 2: Effect on Inflammatory Cytokine Production

| Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) |

| Vehicle Control | ||

| LPS (1 µg/mL) | ||

| LPS + Compound (1 µM) | ||

| LPS + Compound (10 µM) | ||

| LPS + Compound (50 µM) |

VI. Concluding Remarks

The systematic investigation outlined in this guide provides a robust framework for elucidating the mechanism of action of 3-amino-N-phenethylbenzamide hydrochloride. By dissecting its potential effects on PARP-mediated DNA repair and inflammatory signaling, researchers can build a comprehensive understanding of its cellular activities. The results of these studies will be instrumental in guiding further preclinical development and identifying potential therapeutic applications for this novel compound.

VII. References

-

Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

3-Aminobenzamide. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

3-Aminobenzamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

-

2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. (2024). MDPI. Retrieved February 15, 2026, from [Link]

-

2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 3-amino-N-phenethylbenzamide hydrochloride

Disclaimer: To date, no direct in vivo animal studies for the specific compound "3-amino-N-phenethylbenzamide hydrochloride" have been published in peer-reviewed literature. The following application notes and protocols are synthesized from data on structurally related benzamide derivatives, particularly 3-aminobenzamide and other N-substituted benzamides. This guide is intended to provide a robust framework for researchers, scientists, and drug development professionals to design and execute initial in vivo efficacy and pharmacokinetic studies for this novel chemical entity.

Section 1: Introduction and Mechanistic Considerations

3-amino-N-phenethylbenzamide hydrochloride belongs to the broader class of benzamide compounds, which are recognized for their diverse pharmacological activities. While the precise mechanism of action for this specific molecule is yet to be fully elucidated in published literature, its structural motifs suggest potential interactions with several biological targets.

The "3-amino" substitution on the benzamide ring is a key feature found in inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a clinically important class of drugs, particularly in oncology. 3-aminobenzamide is a well-characterized, first-generation PARP inhibitor that competitively targets the catalytic domain of PARP enzymes.[1][2] PARP activation is a critical cellular response to DNA damage, and its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, as well as modulate inflammatory and cell death processes.[1][3]

The "N-phenethyl" group can influence the compound's lipophilicity, cell permeability, and potential for interaction with various receptors and transporters. The overall structure suggests that 3-amino-N-phenethylbenzamide hydrochloride could be investigated for applications in oncology, neurodegenerative diseases, or inflammatory conditions, areas where PARP inhibitors and other benzamide derivatives have shown promise.[4][5]

Putative Signaling Pathway Involvement

Given the structural similarity to 3-aminobenzamide, a primary hypothesis for the mechanism of action of 3-amino-N-phenethylbenzamide hydrochloride is the inhibition of PARP.

Caption: Putative mechanism of 3-amino-N-phenethylbenzamide hydrochloride via PARP1 inhibition.

Section 2: Pre-Dosing Experimental Design

For a novel compound like 3-amino-N-phenethylbenzamide hydrochloride, a systematic approach is critical to establishing a safe and efficacious dosing regimen.[6]

Physicochemical Properties and Formulation

The initial step involves characterizing the compound's physicochemical properties to guide vehicle selection.

| Parameter | Importance | Recommended Action |

| Solubility | Determines appropriate vehicle and potential for precipitation. | Test solubility in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO/95% corn oil, 10% Solutol/90% saline, cyclodextrins like HP-β-CD).[6] |

| pKa and LogP | Predicts absorption, distribution, and potential for oral bioavailability. | Determine experimentally to inform formulation strategy. |

| Stability | Ensures compound integrity in the dosing formulation. | Assess stability of the prepared formulation at room temperature and refrigerated conditions over the expected duration of use. |

Protocol for Vehicle Screening:

-

Weigh 1-2 mg of 3-amino-N-phenethylbenzamide hydrochloride into separate vials.

-

Add a small, incremental volume (e.g., 100 µL) of each test vehicle.

-

Vortex and/or sonicate to facilitate dissolution.

-

Visually inspect for solubility. If dissolved, continue adding vehicle to determine the saturation point.

-

Prioritize aqueous-based vehicles for intravenous (IV) administration and consider lipid-based or suspension formulations for oral (PO) or intraperitoneal (IP) routes if aqueous solubility is poor.[6]

Selection of Animal Models

The choice of animal model should be dictated by the research question and the therapeutic area of interest. Rodent models are commonly used for initial pharmacokinetic and efficacy studies due to their well-characterized biology and availability.[7]

| Therapeutic Area | Recommended Animal Model | Rationale |

| Oncology | Xenograft or syngeneic mouse models (e.g., BALB/c or C57BL/6) | To evaluate anti-tumor efficacy against specific cancer cell lines. |

| Neurodegeneration | Transgenic mouse models of Alzheimer's or Parkinson's disease; ischemic stroke models in rats. | To assess neuroprotective effects in disease-relevant contexts.[5] |

| Inflammation | Lipopolysaccharide (LPS)-induced sepsis or collagen-induced arthritis models in mice. | To evaluate anti-inflammatory properties.[8] |

Section 3: Dosing and Administration Protocols

Due to the absence of direct data, a dose-ranging study is essential to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range. Based on data from related benzamide compounds, a broad starting range is advisable.[3]

Recommended Starting Dose Ranges

The following table provides suggested starting dose ranges based on in vivo studies of the structurally related PARP inhibitor, 3-aminobenzamide, and other amino-aryl-benzamides.[2][3][5][8]

| Route of Administration | Suggested Starting Dose Range (mg/kg) | Rationale/Supporting Evidence |

| Intraperitoneal (IP) | 10 - 50 mg/kg | 3-aminobenzamide has been administered at 10 mg/kg in sepsis models and up to 100 mg/kg in neuroprotection studies.[5][8] |

| Intravenous (IV) | 1 - 10 mg/kg | Lower starting dose due to 100% bioavailability. |

| Oral (PO) | 20 - 100 mg/kg | A patent for amino-aryl-benzamides suggests a broad range up to 100 mg/kg. Oral bioavailability is unknown and likely lower than IV.[3] |

| Subcutaneous (SC) | 5 - 30 mg/kg | 3-aminobenzamide has been administered subcutaneously at doses ranging from 1 to 50 mg/kg.[2] |

Preparation of Dosing Solutions

Example Protocol for a 10 mg/mL Suspension for Oral Gavage:

-

Calculation: For a 25g mouse receiving a 100 mg/kg dose, the dosing volume would be 0.25 mL (10 mL/kg volume). To prepare 5 mL of a 10 mg/mL solution, 50 mg of the compound is needed.

-

Vehicle Preparation: Prepare a vehicle of 0.5% carboxymethylcellulose (CMC-Na) and 0.1% Tween 80 in sterile water.

-

Compounding:

-

Weigh 50 mg of 3-amino-N-phenethylbenzamide hydrochloride.

-

Create a paste by adding a small amount of the vehicle.

-

Gradually add the remaining vehicle while continuously triturating or vortexing to ensure a homogenous suspension.

-

Store the formulation appropriately (e.g., at 4°C) and re-suspend thoroughly before each use.[9]

-

Experimental Workflow for a Pilot Pharmacokinetic (PK) Study

A pilot PK study is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which informs the dosing frequency for subsequent efficacy studies.[6]

Caption: Workflow for a pilot pharmacokinetic study.

Step-by-Step Protocol:

-

Animal Acclimatization: Allow animals to acclimate for at least 3-5 days before the study.

-

Fasting: Fast animals overnight (with access to water) before oral dosing to reduce variability in absorption.

-

Dosing:

-

Oral Group: Administer the prepared suspension via oral gavage.

-

IV Group: Administer a sterile, filtered solution via tail vein injection.

-

-

Blood Collection: Collect blood samples (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

-

Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

-

Sample Analysis: Quantify the concentration of 3-amino-N-phenethylbenzamide hydrochloride in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%).

Section 4: Data Interpretation and Next Steps

The results from the initial dose-ranging and PK studies will guide the design of pivotal efficacy studies.

| PK/PD Parameter | Implication for Study Design |

| Half-life (T½) | A short half-life (<4 hours) may necessitate twice-daily (BID) dosing to maintain therapeutic exposure. A longer half-life (>8 hours) may be amenable to once-daily (QD) dosing. |

| Oral Bioavailability (F%) | Low bioavailability (<10%) may require higher oral doses or suggest that an alternative route of administration is preferable for efficacy studies. |

| Maximum Tolerated Dose (MTD) | Efficacy studies should be conducted at doses at or below the MTD to minimize confounding toxicity. |

By following this structured, data-driven approach, researchers can confidently establish a scientifically sound dosing regimen for in vivo studies of 3-amino-N-phenethylbenzamide hydrochloride, paving the way for a thorough evaluation of its therapeutic potential.

References

- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836854/]

- 3-Aminobenzamide | PARP inhibitor | CAS 3544-24-9. Selleck Chemicals. [URL: https://www.selleckchem.com/products/3-aminobenzamide.html]

- Amino-aryl-benzamide compounds and methods of use thereof. Google Patents. [URL: https://patents.google.

- 3-Aminobenzamide | C7H8N2O | CID 1645. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-aminobenzamide]

- 3-Aminobenzamide (PARP-IN-1): Advanced Mechanisms and Nov.... Online Inhibitor. [URL: https://www.onlineinhibitor.com/product/3-Aminobenzamide-654.html]

- Four new N-phenethylbenzamide derivatives from the stems of piper betle and their antimicrobial activity. Natural Product Research. [URL: https://pubmed.ncbi.nlm.nih.gov/35994376/]

- 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/3-aminobenzamide.html]

- Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives. Benchchem. [URL: https://www.benchchem.com/technical-support/in-vivo-dosing]

- Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. Journal of Critical and Intensive Care. [URL: https://www.journalagent.com/jci/pdfs/JCI_3_2_68_73.pdf]

- Application Notes and Protocols for In Vivo Animal Studies of Benzamide, N-benzoyl-N-(phenylmethyl)- and Related Analogs. Benchchem. [URL: https://www.benchchem.

- Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof. Google Patents. [URL: https://patents.google.

- Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5104677/]

- Ex Vivo Protective Effects of Nicotinamide and 3-aminobenzamide on Rat Synaptosomes Treated With Aβ(1-42). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25105479/]

- 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. ResearchGate. [URL: https://www.researchgate.

- 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3277]

- Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e63e9e3124131580914a87]

- Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [URL: https://www.researchgate.net/publication/228514589_Synthesis_and_Biological_Activity_of_2-Amino-N-phenylbenzamides_and_3-Phenyl-123-benzotriazin-43H-ones]

- Non-clinical assessment of early phase clinical trials General aspects. AFMPS. [URL: https://www.afmps.be/sites/default/files/2023-10/non-clinical-assessment-early-phase-clinical-trials_general-aspects_en.pdf]

- 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53409681]

- 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295980/]

- N-Phenethylbenzamide 3278-14-6. TCI EUROPE N.V.. [URL: https://www.tcichemicals.com/BE/en/p/P2985]

- Buy 3-Phenethylamino-propionitrile hydrochloride | 73605-24-0. Smolecule. [URL: https://www.smolecule.com/3-phenethylamino-propionitrile-hydrochloride-cas-73605-24-0.html]

Sources

- 1. chempaign.net [chempaign.net]

- 2. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ex vivo protective effects of nicotinamide and 3-aminobenzamide on rat synaptosomes treated with Aβ(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcritintensivecare.org [jcritintensivecare.org]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for 3-amino-N-phenethylbenzamide hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-amino-N-phenethylbenzamide hydrochloride is a synthetic small molecule with emerging interest in cancer research. Its chemical structure, featuring a 3-aminobenzamide core linked to a phenethylamine moiety, suggests a potential for multiple biological activities. The aminobenzamide group is a well-known pharmacophore present in inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes crucial for DNA repair and cell death pathways[1][2]. The phenethylamine portion is a common feature in compounds targeting the central nervous system[3][4][5][6]. Recent studies have identified 3-amino-N-phenethylbenzamide as a potential inhibitor of the Hsp90-Cdc37 protein-protein interaction, a key process in the maturation and stability of numerous oncogenic proteins, particularly protein kinases[7][8]. This application note provides a detailed guide for researchers utilizing 3-amino-N-phenethylbenzamide hydrochloride in cell culture-based assays to explore its anticancer properties.

Mechanism of Action: A Dual-Pronged Approach to Cancer Cell Inhibition

The primary hypothesized mechanism of action for 3-amino-N-phenethylbenzamide is the disruption of the Hsp90-Cdc37 protein-protein interaction[7][8]. Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the proper folding, stability, and activity of a multitude of "client" proteins, many of which are critical for cancer cell growth and survival. The co-chaperone Cdc37 specifically recruits protein kinases to the Hsp90 machinery. By inhibiting the Hsp90-Cdc37 interaction, 3-amino-N-phenethylbenzamide can lead to the degradation of these client kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Additionally, the 3-aminobenzamide scaffold is a known competitive inhibitor of PARP enzymes[1][2]. PARP inhibitors have shown significant promise in cancer therapy, particularly in tumors with deficiencies in DNA repair pathways like BRCA mutations. While the PARP inhibitory activity of 3-amino-N-phenethylbenzamide itself has not been fully characterized, this potential secondary mechanism warrants investigation, especially in the context of combination therapies with DNA-damaging agents.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized mechanism of action of 3-amino-N-phenethylbenzamide hydrochloride.

Protocols for Cell Culture Treatment

I. Reagent Preparation and Storage

-

Compound Stock Solution: Prepare a 10 mM stock solution of 3-amino-N-phenethylbenzamide hydrochloride in sterile, anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

-

Cell Culture Medium: Use the appropriate medium for your cell line of choice (e.g., DMEM for MCF-7, RPMI-1640 for various cancer cell lines), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

II. Cell Line Selection

Based on existing research, the following human cancer cell lines are suggested for initial studies[7][8]:

-

MCF-7: Breast adenocarcinoma, estrogen receptor-positive.

-

SK-N-MC: Ewing's sarcoma, often used as a neuroblastoma model.

-

HeLa: Cervical adenocarcinoma.

-

HCT-116: Colorectal carcinoma.

It is recommended to also include a non-malignant cell line (e.g., HaCaT keratinocytes) to assess cytotoxic specificity.

III. General Cell Treatment Protocol

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and resume logarithmic growth for 24 hours.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 3-amino-N-phenethylbenzamide hydrochloride. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis: Following incubation, proceed with the desired endpoint assays.

Experimental Workflow for Assessing Anticancer Activity

Caption: A stepwise workflow for characterizing the anticancer effects of the compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with a range of concentrations of 3-amino-N-phenethylbenzamide hydrochloride (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 72 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed 5 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

-

Treat the cells with the determined IC₅₀ concentration of the compound for 24 and 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation and Interpretation

Table 1: Hypothetical IC₅₀ Values of 3-amino-N-phenethylbenzamide hydrochloride

| Cell Line | Type | IC₅₀ (µM) after 72h |

| MCF-7 | Breast Cancer | 35.5 |

| SK-N-MC | Ewing's Sarcoma | 42.1 |

| HCT-116 | Colon Cancer | 28.9 |

| HaCaT | Non-malignant Keratinocyte | > 100 |

This table illustrates how to present the cytotoxicity data. The hypothetical values suggest a degree of selectivity for cancer cells over non-malignant cells.

Table 2: Hypothetical Results of Annexin V/PI Apoptosis Assay in HCT-116 Cells

| Treatment (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 95.2 | 2.5 | 2.3 |

| Compound (IC₅₀) | 45.8 | 35.1 | 19.1 |

This table demonstrates how to quantify the induction of apoptosis. The increase in early and late apoptotic populations upon treatment would support an apoptosis-inducing mechanism.

Safety and Handling

While a specific safety data sheet for 3-amino-N-phenethylbenzamide hydrochloride is not widely available, related compounds such as 3-aminobenzamide can cause skin, eye, and respiratory irritation. It is also suspected of causing genetic defects[7]. Therefore, standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a chemical fume hood.

References

-

Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity. RSC Medicinal Chemistry. Available at: [Link]

-

3-Aminobenzamide – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. OAText. Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Molecules and Cells. Available at: [Link]

-

Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText. Available at: [Link]

-

Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Molecular Cancer. Available at: [Link]

- Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof. Google Patents.

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

-

(PDF) Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity. ResearchGate. Available at: [Link]

-

(PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. Available at: [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. KoreaScience. Available at: [Link]

-

N-Phenethylbenzamide. Pharmaffiliates. Available at: [Link]

-

Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. RSC Medicinal Chemistry. Available at: [Link]

-

N-Phenethylbenzamide | C15H15NO | CID 95083. PubChem. Available at: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 5. researchgate.net [researchgate.net]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 7. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting precipitation of 3-amino-N-phenethylbenzamide HCl in cell media

Technical Support Center

Topic: Troubleshooting Precipitation of 3-amino-N-phenethylbenzamide HCl in Cell Media From the desk of a Senior Application Scientist

This guide provides in-depth troubleshooting strategies for researchers encountering precipitation of 3-amino-N-phenethylbenzamide HCl in cell culture media. While specific solubility data for this compound is not extensively published, the principles outlined here are based on the well-established chemical behavior of amine hydrochloride salts and best practices for in vitro pharmacology.

Section 1: The Core of the Issue - Why Amine Hydrochloride Salts Precipitate

Understanding the chemistry of your compound is the first step in troubleshooting. 3-amino-N-phenethylbenzamide HCl is an amine hydrochloride salt. Such salts are created by reacting the basic amine (the "free base") with hydrochloric acid. This process protonates the amine group, forming a positively charged ammonium salt (R-NH3+), which is generally much more soluble in aqueous solutions than the neutral free base (R-NH2).[1][2][3]

The critical factor is that this equilibrium is pH-dependent.

-

In Acidic Conditions (Low pH): The compound remains protonated and dissolved.

-

In Neutral to Basic Conditions (pH ≥ 7): The equilibrium shifts, causing the compound to deprotonate back to its less soluble free base form, which can then precipitate out of the solution.[1]

Cell culture media is buffered to a physiological pH, typically between 7.2 and 7.4.[4] When you add your acidic or DMSO-based stock solution of 3-amino-N-phenethylbenzamide HCl to this neutral environment, you are creating the perfect conditions for it to convert to its less soluble free base, leading to precipitation.

Caption: pH-dependent equilibrium of amine hydrochloride salts.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a Q&A format. Follow the troubleshooting workflow to diagnose and solve precipitation problems.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting precipitation.

Q1: My compound precipitates the moment I add the stock solution to my cell media. What is happening?

This is the most common scenario and is typically caused by one of two issues:

-

Solvent Shock: Your compound is dissolved at a high concentration in an organic solvent (likely DMSO). When this concentrated solution is added to the aqueous cell media, the organic solvent disperses rapidly. If the compound cannot dissolve in the aqueous environment quickly enough, it crashes out of the solution.[4]

-

Exceeding Solubility at Media pH: As explained in Section 1, the neutral pH of the media causes the compound to convert to its less soluble free base. The final concentration you are trying to achieve may be higher than the solubility limit of this free base in the media.[4]

Q2: How can I prevent immediate precipitation upon addition?

The key is to manage the transition from the stock solvent to the cell media carefully.

-

Optimize the Addition Method: Never add the media to your small volume of stock. Always add the stock solution to the larger volume of media. Pre-warm the cell culture medium to 37°C.[4] Add the stock solution drop-by-drop while gently vortexing or swirling the media. This ensures rapid dispersal and prevents localized high concentrations that lead to precipitation.[4]

-

Use a Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) means you will add a larger volume more slowly, which can improve mixing and prevent solvent shock.[4] The trade-off is that you will introduce more solvent into your culture, so be mindful of the final solvent concentration.

| Parameter | Standard Approach | Optimized Approach | Rationale |

| Stock Concentration | 10-100 mM in 100% DMSO | 1-10 mM in 100% DMSO | A lower concentration reduces the severity of solvent shock upon dilution. |

| Final Solvent % | < 0.5% | < 0.1% | Minimizes solvent toxicity to cells. |

| Addition Method | Pipetting stock into static media | Drop-wise addition to pre-warmed, vortexing media | Ensures rapid and homogenous mixing, preventing localized supersaturation.[4] |

| Media Temperature | Room Temperature or 4°C | 37°C | Better mimics the final experimental conditions and can aid solubility.[4] |

Q3: The media looks clear initially, but I see a precipitate after a few hours or days in the incubator. Why?

This suggests a different set of problems related to the stability of the compound or the culture environment over time.

-

Compound Instability: The compound may not be stable at 37°C over long incubation periods, degrading into less soluble byproducts.

-

Interaction with Media Components: The compound might slowly interact with salts (e.g., phosphates), or proteins from fetal bovine serum (FBS), forming insoluble complexes.[4][5]

-

pH Shift During Culture: As cells metabolize, they release waste products (like lactic acid) that can gradually lower the pH of the media.[4] While this makes the media more acidic, which should favor solubility, other complex interactions could be at play.

Troubleshooting Steps:

-

Test in Serum-Free Media: Run a parallel experiment with and without serum. If precipitation only occurs in the serum-containing medium, protein binding is a likely cause.[4] Consider reducing the serum concentration if your cells can tolerate it.

-

Incubate in Media Alone: Add your compound to cell-free media and incubate it under the same conditions. If a precipitate still forms, you can rule out cell metabolism as the primary cause and focus on compound stability or media interactions.

Q4: How can I definitively determine the maximum soluble concentration of my compound in my specific media?

A systematic solubility test is the most reliable way to answer this question. This protocol will help you find the empirical solubility limit.

Protocol: Determining Maximum Soluble Concentration

-

Preparation:

-

Prepare a 10 mM stock solution of 3-amino-N-phenethylbenzamide HCl in 100% anhydrous DMSO.

-

Dispense 1 mL of your complete cell culture medium (including serum, if applicable) into several sterile microcentrifuge tubes. Pre-warm these tubes to 37°C.

-

-

Serial Dilution:

-

Create a series of dilutions of your compound directly in the pre-warmed media. For example, to test concentrations from 100 µM down to 1 µM.

-

Example for 100 µM: Add 10 µL of your 10 mM stock to 990 µL of media. Mix thoroughly.

-

Visually inspect each tube immediately after preparation for any signs of precipitation (cloudiness, crystals).

-

-

Incubation & Observation:

-

Incubate the tubes for a relevant period (e.g., 2 hours, 24 hours) at 37°C with 5% CO₂.

-

After incubation, visually inspect each tube again. It is also recommended to check a small drop under a microscope to detect fine precipitates.

-

-

-

The highest concentration that remains completely clear after incubation is the approximate maximum soluble concentration for your experimental conditions.[4] It is best practice to use a final concentration that is comfortably below this determined limit.

-

References

- BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.

- BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

- Sciencemadness Discussion Board. (2011). Solubility of organic amine salts.

- Plath, F., et al. (2019).

- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.

- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.

- University of Alberta. (n.d.). Isolation (Recovery) of amines.

- Quora. (2017). Why do amines dissolve in hydrochloric acid?.

- Chemistry LibreTexts. (2020). 15.13: Amines as Bases.

- Luoyang FuDau Biotechnology Co., Ltd. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts.

- BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.

- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?.

Sources

- 1. Isolation (Recovery) [chem.ualberta.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Hub: Optimizing IC50 Accuracy for 3-amino-N-phenethylbenzamide

Executive Summary

Inconsistent IC50 data with 3-amino-N-phenethylbenzamide is a frequent issue reported by researchers.[1] While often attributed to biological variability, the root cause typically lies in the physicochemical properties of this specific scaffold.

This molecule combines a lipophilic tail (phenethyl group ) with an oxidizable head (3-amino aniline ) and a hydrogen-bonding core (benzamide ).[2][1] This triad creates a "perfect storm" for three specific assay artifacts:

-

Colloidal Aggregation: The compound forms promiscuous aggregates rather than true solutions at high concentrations.[2][1]

-

Oxidative Instability: The aniline moiety degrades, altering concentration and potentially quenching fluorescence.[2][1]

-

Plastic Adsorption: The hydrophobic phenethyl arm leads to significant loss of compound during serial dilution.[2][1]

This guide provides a diagnostic workflow and validated protocols to stabilize your assay and recover reproducible IC50 values.

Part 1: Diagnostic Workflow

Before altering your biology, determine if the error is chemical or procedural.[1] Use this logic tree to identify the failure mode.

Figure 1: Diagnostic logic tree for isolating the source of IC50 variability. Blue nodes represent decision points; Red nodes indicate the root cause.

Part 2: Root Cause Analysis & Solutions

Issue 1: Solubility & Colloidal Aggregation

The Science: The phenethyl group significantly increases the LogP (lipophilicity) of the benzamide core.[1] In aqueous buffers, hydrophobic molecules often do not precipitate visibly but form colloidal aggregates (micelles) at concentrations as low as 1-10 µM.[1] These aggregates non-specifically sequester enzymes, leading to false-positive inhibition and artificially steep Hill slopes (often > 2.0).[1]

The Solution: Detergent-Based Disaggregation Standard buffers are insufficient.[2][1] You must disrupt the colloids without denaturing your target protein.[1]

Issue 2: The "Sticky" Serial Dilution

The Science: 3-amino-N-phenethylbenzamide adheres to polypropylene (standard pipette tips and plates).[2][1] When performing a standard serial dilution in 100% aqueous buffer, the compound is lost to the plastic walls at each step.[1] By the time you reach the lower concentrations, the actual concentration is far lower than the calculated concentration, resulting in an underestimation of potency.

The Solution: The "Intermediate Plate" Method Never perform serial dilutions of this compound directly in the assay buffer.[1]

Protocol:

-

Source Plate: Prepare 10 mM stock in 100% DMSO.

-

Dilution Plate (The Fix): Perform the serial dilution in 100% DMSO (or at least 50% DMSO) using a polypropylene plate. The high solvent content prevents sticking.[1]

-

Assay Plate: Transfer a small volume (e.g., 0.5 µL) from the Dilution Plate to the Assay Plate containing the buffer.

-

Mix: Immediately mix to disperse.

| Step | Standard (Wrong) | Optimized (Correct) |

| Diluent | Assay Buffer (PBS/HEPES) | 100% DMSO |

| Plastic Interaction | High (Compound loss) | Low (Solvent shield) |

| Final DMSO % | Variable across wells | Constant (e.g., 1%) |

| Data Quality | "Right-shifted" curves | Accurate IC50 |

Issue 3: Aniline Oxidation

The Science: The 3-amino group (aniline) is electron-rich and prone to oxidation, especially in basic buffers (pH > 7.[2]5) or upon prolonged storage.[2][1] Oxidized products are often yellow/brown and can quench fluorescence (if using a fluorogenic substrate like in SIRT or protease assays) or react covalently with the protein (cysteine residues).[1]

The Solution: Reducing Agents & pH Control

-

Freshness: Do not use DMSO stocks older than 1 month for this specific compound unless stored at -80°C under nitrogen.[1]

-

Scavengers: Add 1 mM DTT or 0.5 mM TCEP to the assay buffer to maintain the aniline in its reduced state.[1]

-

Visual Check: If your 10 mM DMSO stock has turned yellow/orange, discard it.[1] Pure 3-amino-N-phenethylbenzamide solutions should be clear or very pale off-white.[2][1]

Part 3: Visualizing the Optimized Workflow

The following diagram outlines the "Intermediate Plate" method, which is the gold standard for hydrophobic benzamides.

Figure 2: The "Intermediate Plate" dilution strategy minimizes compound loss to plasticware by maintaining high solvent solubility until the final moment of the assay.[2]

Part 4: Frequently Asked Questions (FAQ)

Q: My IC50 curve has a Hill Slope of 3.5. Is this real? A: Rarely. A Hill Slope > 2.0 for a small molecule inhibitor usually indicates stoichiometric binding (enzyme concentration is too high relative to the inhibitor's Ki) or colloidal aggregation .[1]

-

Test: Repeat the assay with 0.01% Triton X-100.[1] If the slope drops to ~1.0, it was aggregation [2].[1]

Q: The compound interferes with my fluorescence readout. What now? A: The 3-amino-benzamide core can fluoresce in the blue region (Excitation ~300-350nm).[2][1] If your assay uses a blue fluorophore (like AMC or Coumarin), you are seeing compound interference .[1]

-

Fix: Switch to a red-shifted fluorophore (e.g., Rhodamine or Cy5) or use a time-resolved fluorescence (TR-FRET) assay which eliminates short-lived compound fluorescence [3].[1]

Q: Can I store the diluted compound in plastic plates? A: No. Even in DMSO, long-term storage in polystyrene plates can lead to evaporation or leaching.[1] Use polypropylene plates for preparation and use immediately.[2][1] For storage, use glass vials or cyclic olefin copolymer (COC) plates.[1]

References

-

Shoichet, B. K. (2006).[2][1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

-

Coussens, N. P., et al. (2010).[2][1] Compound Aggregation in HTS: The Role of Detergents. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][3][4]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

-

Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Lipophilicity).[2][1][5]

Sources

- 1. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 2. N-[3-(1-aminoethyl)phenyl]benzamide | C15H16N2O | CID 16782110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Figure 9, [– Plotting the IC50 vs...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

Validation & Comparative

Comparing potency of 3-amino-N-phenethylbenzamide hydrochloride vs standard inhibitors

An In-Depth Comparative Guide to the Potency of Benzamide-Based PARP Inhibitors

This guide provides a comprehensive comparison of the potency of prominent benzamide-based inhibitors, focusing on the well-established class of Poly (ADP-ribose) Polymerase (PARP) inhibitors. While the specific inhibitory activity of 3-amino-N-phenethylbenzamide hydrochloride is not extensively documented in current scientific literature, the benzamide scaffold is a cornerstone of many potent therapeutic agents. Therefore, this guide will utilize clinically relevant PARP inhibitors as exemplary standards for a robust and data-driven comparison, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzamide Scaffold and PARP Inhibition

The benzamide chemical structure is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve high potency and selectivity for various biological targets. A prime example of the successful application of the benzamide scaffold is in the development of PARP inhibitors, a class of targeted therapies that has revolutionized the treatment of certain cancers.[1]

PARP enzymes are crucial components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs).[1][2] By inhibiting PARP, these drugs prevent the repair of SSBs, which then collapse during DNA replication to form more lethal double-strand breaks (DSBs).[2] In cancer cells with pre-existing defects in DSB repair, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to cell death through a mechanism known as synthetic lethality.[2][3] This targeted approach spares healthy cells, which have functional DSB repair pathways, offering a more precise and less toxic alternative to traditional chemotherapy.

This guide will delve into the mechanism of action of PARP inhibitors, provide a comparative analysis of the potency of standard-of-care PARP inhibitors, and detail the experimental methodologies used to generate these critical datasets.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is rooted in their ability to exploit specific vulnerabilities in cancer cells. The primary mechanism involves the enzymatic inhibition of PARP1 and PARP2, preventing them from synthesizing poly (ADP-ribose) chains at sites of DNA damage. This not only halts the recruitment of other DNA repair proteins but also "traps" the PARP enzyme on the DNA, creating a physical obstruction that disrupts replication.

In cancers harboring mutations in BRCA1, BRCA2, or other genes involved in homologous recombination (HR), the cell's ability to repair DSBs is compromised.[3][4] When PARP is inhibited, the resulting unrepaired SSBs degenerate into DSBs. The HR-deficient cancer cells cannot repair these DSBs, leading to genomic instability and ultimately, apoptosis (programmed cell death).[2]

Comparative Potency of Standard PARP Inhibitors

The potency of an inhibitor is a critical measure of its effectiveness and is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro. A lower IC50 value signifies higher potency. The table below compares the reported IC50 values for several leading, clinically approved PARP inhibitors.

| Inhibitor | Target(s) | IC50 / Ki (nM) | Reference(s) |

| Olaparib | PARP1 / PARP2 | 5 nM (PARP1)1 nM (PARP2) | [5][6][7] |

| Talazoparib | PARP1 / PARP2 | 0.57 nM (PARP1) | [7][8] |

| Veliparib | PARP1 / PARP2 | 4.4 nM (PARP1)Ki: 5.2 nM (PARP1), 2.9 nM (PARP2) | [9][10][11] |

Analysis of Potency:

-

Talazoparib emerges as the most potent inhibitor in this comparison, with a sub-nanomolar IC50 value for PARP1.[7][8] Its high potency is also attributed to its enhanced ability to trap PARP on DNA, which contributes to its cytotoxicity.[8]

-

Olaparib and Veliparib are also highly potent inhibitors, with IC50 values in the low nanomolar range.[5][6][10] These compounds have been extensively studied and have established roles in cancer therapy.[2][4][12]

It is important to note that while in vitro potency (IC50) is a crucial metric, clinical efficacy is influenced by a multitude of factors, including pharmacokinetics, pharmacodynamics, and the specific genetic context of the tumor.

Experimental Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent)

To ensure the trustworthiness and reproducibility of potency data, a well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a common chemiluminescent assay used to determine the IC50 of PARP inhibitors. This self-validating system includes positive and negative controls to ensure the integrity of the results.

Sources

- 1. drugs.com [drugs.com]

- 2. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 3. PARP inhibitors: Overview and indications [jax.org]

- 4. komen.org [komen.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ovariancanada.org [ovariancanada.org]

Comparative Cytotoxicity of 3-amino-N-phenethylbenzamide Hydrochloride: A Predictive Analysis in Normal vs. Cancer Cells

Introduction: The Rationale for Investigating 3-amino-N-phenethylbenzamide Hydrochloride

The quest for novel anti-cancer agents with improved therapeutic indices remains a cornerstone of oncological research. An ideal chemotherapeutic agent would exhibit potent cytotoxicity against malignant cells while sparing healthy tissues. 3-amino-N-phenethylbenzamide hydrochloride is a synthetic small molecule that merges two key pharmacophores: the 3-aminobenzamide moiety, a well-established inhibitor of poly(ADP-ribose) polymerase (PARP)[1][2], and the N-phenethylbenzamide scaffold, which is present in various biologically active compounds, including some with demonstrated anticancer properties[3][4].

This guide presents a predictive comparative analysis of the cytotoxic potential of 3-amino-N-phenethylbenzamide hydrochloride in cancer cells versus normal cells. This analysis is based on the known mechanisms of action of structurally related compounds and provides a framework for the experimental validation of its therapeutic potential.

Predicted Mechanism of Action: PARP Inhibition and the Principle of Synthetic Lethality

The primary predicted mechanism of action for 3-amino-N-phenethylbenzamide hydrochloride is the inhibition of PARP enzymes. PARP proteins are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[5].

The Concept of Synthetic Lethality:

In healthy cells, the repair of DNA double-strand breaks (DSBs) that can arise from the collapse of replication forks at unrepaired SSBs is efficiently handled by the homologous recombination (HR) pathway[5]. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway[6].

By inhibiting PARP, 3-amino-N-phenethylbenzamide hydrochloride is predicted to cause an accumulation of SSBs. In cancer cells with a compromised HR pathway, these SSBs will lead to an overwhelming number of DSBs that cannot be repaired, ultimately triggering cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality[7]. This provides a theoretical basis for the selective cytotoxicity of PARP inhibitors in certain cancer types over normal cells[5][7].

However, it is important to note that PARP inhibitors can also induce cytotoxicity in healthy cells, particularly in tissues with high rates of proliferation, such as the bone marrow[8]. This is attributed to the "trapping" of PARP1 on DNA, which can be a more potent driver of cytotoxicity than the enzymatic inhibition alone[8].

Comparative Cytotoxicity: A Predictive Overview

Based on the literature for PARP inhibitors and other benzamide derivatives, a hypothetical cytotoxicity profile for 3-amino-N-phenethylbenzamide hydrochloride is presented below.

| Cell Type | Predicted IC50 Range | Rationale | Supporting Evidence |

| Cancer Cells (HR-deficient, e.g., BRCA-mutant) | 1-20 µM | High sensitivity due to synthetic lethality. | PARP inhibitors have shown high potency in BRCA-deficient cell lines[5]. Other N-phenylbenzamide derivatives have demonstrated anticancer activity in the low micromolar range[3]. |

| Cancer Cells (HR-proficient) | 20-100 µM | Moderate sensitivity. Cytotoxicity may be enhanced when combined with DNA-damaging agents. | PARP inhibitors increase the cytotoxicity of chemotherapies that induce SSBs[5]. |

| Normal, Non-proliferating Cells | >100 µM | Low sensitivity due to intact DNA repair pathways. | Targeted therapies like PARP inhibitors generally have fewer off-target effects on non-dividing cells[7]. |

| Normal, Proliferating Cells (e.g., bone marrow progenitors) | 10-50 µM | Moderate to high sensitivity due to PARP trapping and reliance on DNA repair during replication. | PARP inhibitors have been shown to drive cytotoxicity in healthy human bone marrow[8]. |

Experimental Protocols for Validation

To empirically determine the comparative cytotoxicity of 3-amino-N-phenethylbenzamide hydrochloride, a series of well-established in vitro assays should be performed.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate both cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-amino-N-phenethylbenzamide hydrochloride in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Sample Collection: At each time point, carefully collect a sample of the cell culture supernatant.

-

LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate as per the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-amino-N-phenethylbenzamide hydrochloride at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

-

Visualizing the Experimental Workflow and Predicted Mechanism

Caption: A generalized workflow for the comparative cytotoxicity assessment of 3-amino-N-phenethylbenzamide hydrochloride.

Caption: The predicted mechanism of selective cytotoxicity via PARP inhibition and synthetic lethality.

Alternative and Complementary Mechanisms

While PARP inhibition is the most probable mechanism of action, the N-phenethylbenzamide scaffold could confer additional or alternative cytotoxic activities. For instance, some N-benzylbenzamide derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis[4]. Other benzamide derivatives have been investigated as aromatase inhibitors[9]. Therefore, comprehensive mechanistic studies, including cell cycle analysis and tubulin polymerization assays, would be warranted if 3-amino-N-phenethylbenzamide hydrochloride demonstrates significant cytotoxic activity.

Conclusion and Future Directions

This guide provides a predictive framework for the comparative cytotoxicity of 3-amino-N-phenethylbenzamide hydrochloride. Based on its structural components, the compound is anticipated to function as a PARP inhibitor, exhibiting selective cytotoxicity against cancer cells with deficiencies in homologous recombination-mediated DNA repair. However, potential off-target effects on normal proliferating cells cannot be ruled out.

The experimental protocols outlined herein provide a clear path for the empirical validation of this hypothesis. Should 3-amino-N-phenethylbenzamide hydrochloride demonstrate a favorable therapeutic window, further investigations into its pharmacokinetics, in vivo efficacy, and potential for combination therapies would be highly merited. This systematic approach will be crucial in determining its potential as a novel candidate for cancer therapy.

References

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. [Link]

-

PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2019). Molecular Cancer Research. [Link]

-

PARP inhibitors: its role in treatment of cancer. (2010). Journal of Hematology & Oncology. [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology. [Link]

-

Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. (1995). Biochemical and Biophysical Research Communications. [Link]

-

3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. (2015). OAText. [Link]

-

PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). MDPI. [Link]

-

Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. (2023). Frontiers in Cellular Neuroscience. [Link]

-

PARP Inhibitors | Targeted cancer drugs. (n.d.). Cancer Research UK. [Link]

-

Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024). RSC Advances. [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry. [Link]

-

Four new N-phenethylbenzamide derivatives from the stems of piper betle and their antimicrobial activity. (2022). Natural Product Research. [Link]

-

Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. (2021). BMC Cancer. [Link]

-

CAS No : 3278-14-6 | Product Name : N-Phenethylbenzamide. (n.d.). Pharmaffiliates. [Link]

-

Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

-

2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. (2024). MDPI. [Link]

-

(PDF) 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. (2024). ResearchGate. [Link]

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][7][8]triazin-7-ones and Stable Free Radical Precursors. (2018). Molecules. [Link]

-

Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Oncology. [Link]

-

Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2019). ResearchGate. [Link]

-

3-Aminobenzamide. (n.d.). PubChem. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. chempaign.net [chempaign.net]

- 3. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancerresearchuk.org [cancerresearchuk.org]

- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

A Comparative Guide to the Definitive Structure Confirmation of 3-amino-N-phenethylbenzamide hydrochloride: An X-ray Crystallography-Centric Approach

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This foundational knowledge governs a compound's physicochemical properties, its biological activity, and its patentability. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography (SC-XRD) remains the universally acknowledged "gold standard."[1] It offers an unparalleled, direct visualization of the atomic arrangement in the solid state, transforming inference into certainty.

This guide provides an in-depth comparison of X-ray crystallography against other common analytical techniques for the structural confirmation of a novel small molecule, using 3-amino-N-phenethylbenzamide hydrochloride as a practical example. We will explore not just the "how" but the "why" behind experimental choices, offering a framework for researchers to select the most appropriate methods for their specific needs.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the only technique that directly determines the three-dimensional structure of a molecule at atomic resolution.[2][3] The method works by directing a beam of X-rays onto a highly ordered, single crystal of the material.[4] As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific, predictable pattern. This diffraction pattern is a direct consequence of the crystal's internal structure.[4][5] By measuring the position and intensity of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the precise position of each atom can be determined, yielding definitive information on bond lengths, bond angles, and the overall molecular geometry.[1][4][5]

The power of SC-XRD lies in its conclusiveness. It is not an interpretation based on correlations but a direct mapping of atomic positions in space, making it the definitive tool for structural elucidation.[6]

Experimental Protocol: Structure Determination of 3-amino-N-phenethylbenzamide hydrochloride

The following protocol outlines the critical steps for confirming the structure of a new crystalline solid like 3-amino-N-phenethylbenzamide hydrochloride.

Step 1: Growing Diffraction-Quality Single Crystals This is often the most challenging, yet critical, step. The goal is to produce a well-ordered, single crystal free of significant defects, typically between 30 and 300 microns in size.[4] The causality is simple: the quality of the diffraction pattern is directly proportional to the quality of the crystal's internal order.

-

Methodology (Slow Evaporation):

-

Dissolve the purified 3-amino-N-phenethylbenzamide hydrochloride powder in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near-saturation in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

-

As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The slow rate is crucial for allowing molecules to arrange themselves into a well-ordered lattice rather than crashing out as a powder.

-

Step 2: Data Collection

-

A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a loop.[4]

-

The mounted crystal is placed on a goniometer head in the X-ray diffractometer.[5] A stream of cold nitrogen gas (typically ~100 K) is often used to cool the crystal, which minimizes thermal vibrations of the atoms and protects the crystal from potential radiation damage, resulting in a higher quality diffraction pattern.

-

The crystal is exposed to a monochromatic X-ray beam (often from a copper or molybdenum source).[2][5]

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector at different orientations.[7]

Step 3: Structure Solution and Refinement

-

The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group of the crystal.

-

Computational software is used to solve the "phase problem," generating an initial electron density map.[8]

-

An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

-

The final refined structure is validated using metrics like the R-factor, which indicates the goodness of fit between the model and the data.

Workflow Visualization

Caption: Decision workflow for molecular structure confirmation.

Conclusion

For the absolute and unequivocal structure confirmation of 3-amino-N-phenethylbenzamide hydrochloride, single-crystal X-ray crystallography is the indispensable gold standard. It provides a direct, high-resolution 3D map of the molecule, leaving no room for ambiguity. However, a holistic approach to chemical analysis recognizes the power and practicality of complementary techniques. NMR, MS, and FTIR are essential tools that validate the covalent structure, confirm the elemental composition, and identify key functional groups, respectively. Together, this suite of techniques provides a self-validating system. When single crystals are elusive, the combined power of these spectroscopic methods provides the highest level of structural confidence possible, while XRPD serves the critical role of characterizing the solid form for pharmaceutical development.

References

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. [Link]

-

McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

-

X-Ray Powder Diffraction | Techniques. (n.d.). Particle Characterisation Laboratories. Retrieved February 15, 2026, from [Link]

-